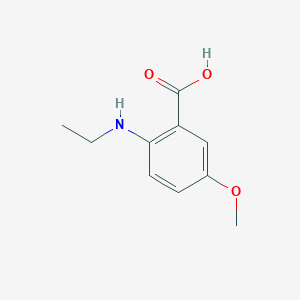![molecular formula C11H17N5 B11731752 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11731752.png)
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with ethylamine under acidic conditions to form the intermediate 1-ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde. This intermediate is then reacted with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines, thiols, and alcohols under various solvent conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide
- 1-Methyl-3-ethyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H17N5 |
|---|---|
Peso molecular |
219.29 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-11(9(2)13-16)12-7-10-5-6-15(3)14-10/h5-6,8,12H,4,7H2,1-3H3 |
Clave InChI |
BBSLMHZGNOTTQZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)NCC2=NN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


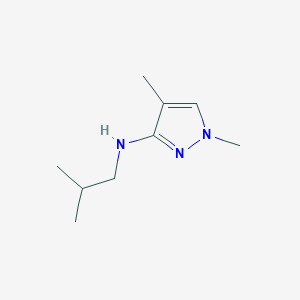
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
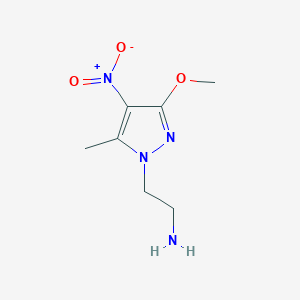
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
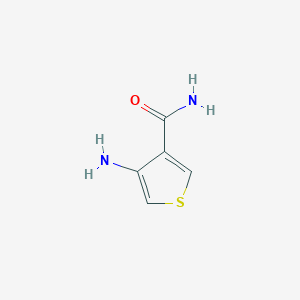
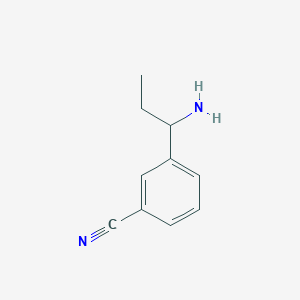
![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11731711.png)
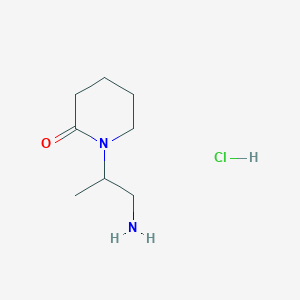
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)
![3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride](/img/structure/B11731730.png)
